

Structure of deuterated 1-methyl-4-nitropyrazole

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Compound of Interest

Compound Name: 1-(Methyl-D3)-4-nitro-1H-pyrazole

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An In-depth Technical Guide to the Molecular Structure of Deuterated 1-Methyl-4-Nitropyrazole

Abstract

This technical guide provides a comprehensive examination of the molecular structure of deuterated 1-methyl-4-nitropyrazole, a compound of significant interest for isotopic labeling in mechanistic studies, drug metabolism, and kinetic isotope effect investigations. Leveraging a multi-technique approach, this document details the synthesis and purification of the target molecule and its subsequent structural elucidation through X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each analytical section is grounded in authoritative principles and includes detailed, field-proven experimental protocols. The synthesis of experimental data and theoretical insights aims to provide researchers, scientists, and drug development professionals with a definitive structural reference for this important isotopologue.

Introduction: The Significance of Isotopic Labeling

1-Methyl-4-nitropyrazole is a heterocyclic compound belonging to the pyrazole class, which is a cornerstone in medicinal chemistry and materials science.[1] The introduction of deuterium, a stable isotope of hydrogen, into the methyl group (to form 1-(trideuteromethyl)-4-nitropyrazole)

provides a powerful tool for scientific investigation. Deuteration can subtly alter physicochemical properties, most notably by strengthening the C-D bond relative to the C-H bond. This change is pivotal for studying reaction mechanisms and kinetic isotope effects.[2] Furthermore, deuterated compounds serve as invaluable internal standards in quantitative mass spectrometry and can be used to probe metabolic pathways, as the isotopic label can modify the rate of enzymatic metabolism.[2]

This guide offers a detailed structural narrative of deuterated 1-methyl-4-nitropyrazole, explaining the causality behind experimental choices and presenting a self-validating system of protocols and data analysis.

Synthesis and Isotopic Enrichment

The preparation of deuterated 1-methyl-4-nitropyrazole is a two-stage process: first, the synthesis of the non-deuterated pyrazole core, followed by the introduction of the deuterium label.

Synthesis of 1-Methyl-4-Nitropyrazole

The most direct route involves the nitration of 1-methylpyrazole. Pyrazole rings are generally susceptible to electrophilic substitution, but nitration requires harsh conditions. A common and effective method utilizes a mixed acid system.[3][4]

Experimental Protocol 2.1: Nitration of 1-Methylpyrazole

- **Reaction Setup:** In a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (98%, 3.0 eq). Cool the flask to 0 °C in an ice-water bath.
- **Addition of Substrate:** Slowly add 1-methylpyrazole (1.0 eq) to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.
- **Preparation of Nitrating Mixture:** In a separate beaker, carefully prepare a nitrating mixture by adding fuming nitric acid (90%, 1.5 eq) to concentrated sulfuric acid (98%, 1.5 eq) at 0 °C.
- **Nitration Reaction:** Add the prepared nitrating mixture dropwise to the reaction flask over 30-45 minutes. Maintain the internal temperature between 0 and 5 °C throughout the addition.

- **Reaction Progression:** After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
- **Work-up:** Carefully pour the reaction mixture over crushed ice. A precipitate of 1-methyl-4-nitropyrazole will form.
- **Purification:** Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. Recrystallize the crude product from an ethanol/water mixture to yield pure 1-methyl-4-nitropyrazole.

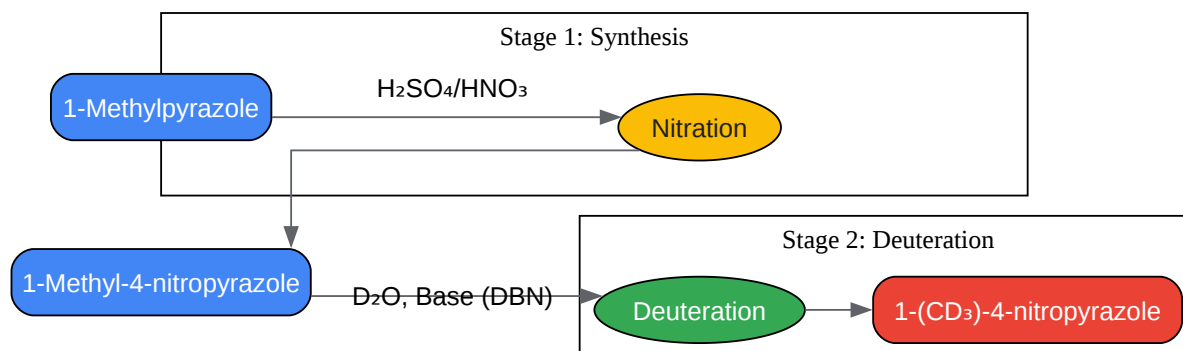
Deuteration of the N-Methyl Group

Selective deuteration of the methyl group can be achieved via base-catalyzed hydrogen isotope exchange (HIE) using deuterium oxide (D_2O) as the deuterium source. The acidity of the protons on the methyl group, while low, is sufficient for exchange under forcing conditions with a suitable base. An analogous method has been demonstrated for benzylic protons on alkylnitroaromatics.^[5]

Experimental Protocol 2.2: Synthesis of 1-(Trideuteromethyl)-4-nitropyrazole

- **Reaction Setup:** In a pressure-rated vessel, combine 1-methyl-4-nitropyrazole (1.0 eq), deuterium oxide (D_2O , 20 eq), and a catalytic amount of a strong, non-nucleophilic base such as 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN, 0.1 eq).
- **Isotopic Exchange:** Seal the vessel and heat the mixture to 100-120 °C with vigorous stirring for 24-48 hours. The elevated temperature and pressure facilitate the exchange process.
- **Monitoring:** After cooling, a small aliquot can be taken, the solvent removed, and the sample analyzed by 1H NMR to determine the extent of deuteration. If the exchange is incomplete, the reaction can be repeated with fresh D_2O and catalyst.
- **Work-up and Purification:** Upon completion, cool the reaction mixture to room temperature. Remove the D_2O under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with a dilute acid to remove the base, then with brine. Dry the

organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deuterated product.



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Caption: Synthetic workflow for deuterated 1-methyl-4-nitropyrazole.

Comprehensive Structural Elucidation

The definitive structure of deuterated 1-methyl-4-nitropyrazole is established by combining data from multiple analytical techniques.

X-ray Crystallography

Single-crystal X-ray crystallography provides the unambiguous solid-state structure, including precise bond lengths, bond angles, and intermolecular interactions.[6][7] While data for the deuterated compound is not published, the crystal structure of related nitropyrazoles serves as an excellent reference for the expected molecular geometry.[8][9] The pyrazole ring is expected to be planar, with the nitro group potentially showing some torsion relative to the ring plane.

Caption: Atom numbering scheme for 1-(trideuteromethyl)-4-nitropyrazole.

Table 1: Representative Crystallographic Data for a Nitropyrazole Core (Data based on analogous structures like 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid[9])

Parameter	Expected Value	Description
Bond Lengths (Å)		
N1–N2	~1.36 Å	Pyrazole ring N-N bond
N2–C3	~1.33 Å	Pyrazole ring N-C bond
C3–C4	~1.42 Å	Pyrazole ring C-C bond
C4–C5	~1.38 Å	Pyrazole ring C-C bond
C5–N1	~1.35 Å	Pyrazole ring C-N bond
C4–N(nitro)	~1.45 Å	Bond to nitro group
N–O (nitro)	~1.22 Å	Nitro group N-O bonds
N1–C(methyl)	~1.47 Å	Bond to methyl group
Bond Angles (°)		
C5–N1–N2	~112°	Pyrazole ring angle
N1–N2–C3	~105°	Pyrazole ring angle
N2–C3–C4	~111°	Pyrazole ring angle
C3–C4–C5	~106°	Pyrazole ring angle
C4–C5–N1	~106°	Pyrazole ring angle
O–N–O (nitro)	~124°	Nitro group angle

Experimental Protocol 3.1: Single-Crystal X-ray Diffraction

- **Crystal Growth:** Grow single crystals suitable for diffraction by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethyl acetate/hexane mixture).
- **Data Collection:** Mount a selected crystal on a goniometer head.^[10] Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo K α radiation) at a controlled low temperature (e.g., 100 K) to minimize thermal vibrations.

- **Structure Solution and Refinement:** Process the diffraction data to obtain integrated intensities. Solve the structure using direct methods or Patterson synthesis and refine the atomic positions and displacement parameters by full-matrix least-squares on F^2 .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most direct method to confirm the position and extent of deuteration.

- **^1H NMR Spectroscopy:** In the spectrum of 1-(trideuteromethyl)-4-nitropyrazole, the characteristic singlet of the N-CH₃ group (expected around δ 4.1 ppm) will be absent or significantly diminished (>98%). The two singlets corresponding to the pyrazole ring protons (H3 and H5) will remain, confirming the specific site of deuteration.[\[9\]](#)
- **^{13}C NMR Spectroscopy:** The carbon of the deuterated methyl group (-CD₃) will exhibit two key changes: (1) its resonance will be split into a 1:3:6:7:6:3:1 septet due to coupling with the three deuterium nuclei (spin $I=1$), and (2) it will experience a slight upfield isotopic shift compared to the -CH₃ carbon. The signals for the pyrazole ring carbons will remain largely unaffected.[\[11\]](#)

Table 2: Predicted ^1H and ^{13}C NMR Data (400 MHz, in CDCl₃)

Nucleus	Compound	Predicted Chemical Shift (δ , ppm)	Multiplicity	Assignment
^1H	1-(CH ₃)-4-nitropyrazole	~8.1	Singlet	H3 or H5
		~7.9	Singlet	H5 or H3
		~4.1	Singlet	N-CH ₃
^1H	1-(CD ₃)-4-nitropyrazole	~8.1	Singlet	H3 or H5
		~7.9	Singlet	H5 or H3
	<2% residual signal		Singlet	N-CH ₃
^{13}C	1-(CH ₃)-4-nitropyrazole	~140	C	C3 or C5
		~135	C	C4-NO ₂
		~130	C	C5 or C3
		~40	Quartet (^1JCH)	N-CH ₃
	1-(CD ₃)-4-nitropyrazole	~140	C	C3 or C5
		~135	C	C4-NO ₂
	~130	C	C5 or C3	
	~39.5 (isotopic shift)	Septet (^1JCD)		N-CD ₃

Experimental Protocol 3.2: NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the deuterated compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

- ^1H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Use a standard single-pulse sequence with a 30° pulse angle, an acquisition time of ~ 3 seconds, and a relaxation delay of 2 seconds. Co-add 16-32 scans for a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: Acquire a proton-decoupled ^{13}C spectrum. Use a standard pulse sequence with a relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ^{13}C .

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups by their characteristic vibrational frequencies. The most definitive evidence for deuteration in the IR spectrum is the shift of the C-H stretching vibrations to lower wavenumbers.

- C-H Stretch: The non-deuterated compound will show C-H stretching bands for the methyl group around $2950\text{-}3000\text{ cm}^{-1}$.
- C-D Stretch: In the deuterated analogue, these bands will disappear and be replaced by new C-D stretching bands around $2100\text{-}2250\text{ cm}^{-1}$. This significant shift is a direct consequence of the heavier mass of deuterium.[\[12\]](#)
- Other Vibrations: The strong asymmetric and symmetric stretching vibrations of the nitro group (NO_2) are expected around 1550 cm^{-1} and 1350 cm^{-1} , respectively. Vibrations associated with the pyrazole ring ($\text{C}=\text{N}$, $\text{C}=\text{C}$ stretches) will appear in the $1400\text{-}1600\text{ cm}^{-1}$ region. These are largely unaffected by deuteration of the methyl group.

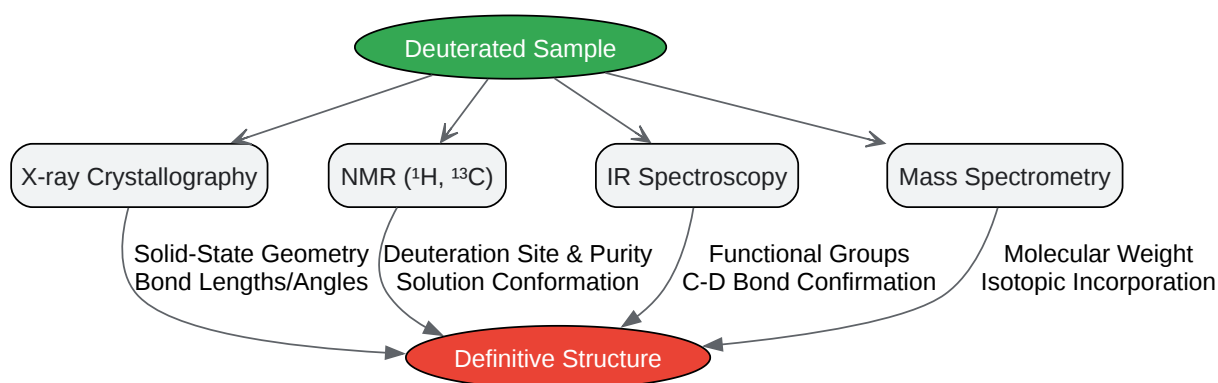
Table 3: Key IR Absorption Frequencies

Wavenumber (cm ⁻¹)	Intensity	Assignment	Compound
~3150	Medium	Aromatic C-H Stretch (pyrazole ring)	Both
2950-3000	Medium	Aliphatic C-H Stretch	1-(CH ₃)-4-nitropyrazole
2100-2250	Medium	Aliphatic C-D Stretch	1-(CD ₃)-4-nitropyrazole
~1550	Strong	Asymmetric NO ₂ Stretch	Both
~1350	Strong	Symmetric NO ₂ Stretch	Both
1400-1600	Medium-Strong	Pyrazole Ring C=N, C=C Stretches	Both

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and allows for the calculation of isotopic incorporation. The molecular formula for 1-methyl-4-nitropyrazole is C₄H₅N₃O₂ (MW ≈ 127.04 g/mol).^[13] The deuterated analogue, C₄H₂D₃N₃O₂, will have a molecular weight of approximately 130.06 g/mol.

- **Molecular Ion Peak:** Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry will show a molecular ion peak (M⁺ or [M+H]⁺) that is 3 mass units higher for the deuterated compound than for the non-deuterated starting material.
- **Isotopic Purity:** The relative intensities of the M⁺, M+1, M+2, and M+3 peaks can be used to precisely calculate the percentage of deuterium incorporation.
- **Fragmentation:** Characteristic fragmentation of nitropyrazoles often involves the loss of NO₂, O, or H₂O.^{[14][15]} The fragmentation pattern can provide further structural confirmation.



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Caption: Integrated workflow for structural analysis.

Conclusion

The molecular structure of 1-(trideuteromethyl)-4-nitropyrazole has been rigorously defined through a synergistic application of modern analytical techniques. Synthesis via nitration followed by base-catalyzed isotopic exchange yields the target compound with high isotopic purity. X-ray crystallography provides the foundational solid-state geometry, while NMR spectroscopy unequivocally confirms the site and extent of deuteration. IR spectroscopy validates the isotopic substitution through the characteristic shift of C-H to C-D vibrational frequencies, and mass spectrometry confirms the correct molecular weight and isotopic enrichment. This detailed guide provides a robust and validated structural framework, empowering researchers to confidently utilize this labeled compound in advanced scientific applications.

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